Cas no 1369118-10-4 (3-(Pyrimidin-5-ylamino)propanoic acid)

3-(Pyrimidin-5-ylamino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[(pyrimidin-5-yl)amino]propanoic acid
- 3-(Pyrimidin-5-ylamino)propanoic acid
- 1369118-10-4
- EN300-6486270
-
- インチ: 1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12)
- InChIKey: MUJONISMLLUZAJ-UHFFFAOYSA-N
- ほほえんだ: OC(CCNC1=CN=CN=C1)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-(Pyrimidin-5-ylamino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486270-0.1g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 0.1g |
$140.0 | 2025-03-15 | |
Enamine | EN300-6486270-10.0g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 10.0g |
$2146.0 | 2025-03-15 | |
Enamine | EN300-6486270-0.5g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 0.5g |
$374.0 | 2025-03-15 | |
1PlusChem | 1P028PNO-10g |
3-[(pyrimidin-5-yl)amino]propanoicacid |
1369118-10-4 | 95% | 10g |
$2715.00 | 2023-12-22 | |
Aaron | AR028PW0-250mg |
3-[(pyrimidin-5-yl)amino]propanoicacid |
1369118-10-4 | 95% | 250mg |
$300.00 | 2025-02-16 | |
Aaron | AR028PW0-2.5g |
3-[(pyrimidin-5-yl)amino]propanoicacid |
1369118-10-4 | 95% | 2.5g |
$1370.00 | 2025-02-16 | |
Aaron | AR028PW0-1g |
3-[(pyrimidin-5-yl)amino]propanoicacid |
1369118-10-4 | 95% | 1g |
$712.00 | 2025-02-16 | |
Enamine | EN300-6486270-0.25g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 0.25g |
$200.0 | 2025-03-15 | |
Enamine | EN300-6486270-2.5g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 2.5g |
$978.0 | 2025-03-15 | |
Enamine | EN300-6486270-5.0g |
3-[(pyrimidin-5-yl)amino]propanoic acid |
1369118-10-4 | 95.0% | 5.0g |
$1448.0 | 2025-03-15 |
3-(Pyrimidin-5-ylamino)propanoic acid 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(Pyrimidin-5-ylamino)propanoic acidに関する追加情報
Introduction to 3-(Pyrimidin-5-ylamino)propanoic acid (CAS No. 1369118-10-4)
3-(Pyrimidin-5-ylamino)propanoic acid, identified by the Chemical Abstracts Service registry number 1369118-10-4, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of 3-(Pyrimidin-5-ylamino)propanoic acid incorporates both an amino group and a carboxylic acid moiety, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
The molecular structure of this compound consists of a pyrimidine ring substituted at the 5-position with an amino group, linked to a propanoic acid side chain. This unique arrangement imparts specific chemical and biological properties that make it valuable in medicinal chemistry. The pyrimidine core is a common scaffold in many biologically active molecules, including nucleoside analogs and kinase inhibitors. The presence of the amino group on the pyrimidine ring allows for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in 3-(Pyrimidin-5-ylamino)propanoic acid due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role as a building block in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in designing compounds that interact with enzymes involved in cancer metabolism and signal transduction. The propanoic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, which can enhance solubility, bioavailability, and target specificity.
One of the most compelling aspects of 3-(Pyrimidin-5-ylamino)propanoic acid is its potential as a scaffold for developing antiviral agents. The pyrimidine ring is structurally analogous to nucleobases found in DNA and RNA, making it a natural candidate for interfering with viral replication. Recent advances in computational chemistry have facilitated the identification of derivatives of 3-(Pyrimidin-5-ylamino)propanoic acid that exhibit inhibitory activity against viruses such as influenza and hepatitis C. These findings highlight the compound's significance in antiviral drug discovery efforts.
Moreover, 3-(Pyrimidin-5-ylamino)propanoic acid has shown promise in the field of immunomodulation. The pyrimidine derivative has been investigated for its ability to modulate immune responses by interacting with receptors and enzymes involved in inflammation and immune cell signaling. Preclinical studies have suggested that certain analogs derived from this compound may have therapeutic benefits in conditions such as autoimmune diseases and chronic inflammation. The carboxylic acid group provides an opportunity to link this compound to other bioactive molecules, creating hybrid entities with enhanced immunomodulatory properties.
The synthesis of 3-(Pyrimidin-5-ylamino)propanoic acid has been optimized through various synthetic routes, including multi-step organic transformations and catalytic processes. Advances in green chemistry have also contributed to more sustainable methods for producing this compound, reducing waste and improving yields. These developments are crucial for scaling up production while maintaining cost-effectiveness and environmental responsibility.
In conclusion, 3-(Pyrimidin-5-ylamino)propanoic acid (CAS No. 1369118-10-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for drug discovery, particularly in the development of antiviral and immunomodulatory agents. As research continues to uncover new biological functions and synthetic methodologies, the potential of this compound is likely to expand further, solidifying its role as a cornerstone in modern medicinal chemistry.
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